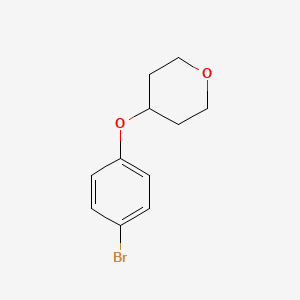

4-(4-Bromophenoxy)tetrahydro-2H-pyran

説明

Significance of Tetrahydropyran (B127337) Scaffolds in Organic Synthesis and Medicinal Chemistry

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a privileged scaffold in both organic synthesis and medicinal chemistry. wikipedia.org This structural motif is prevalent in a vast array of natural products, most notably in pyranose sugars such as glucose. wikipedia.org Its non-planar, chair-like conformation provides a defined three-dimensional geometry, which is crucial for molecular recognition and interaction with biological targets.

In medicinal chemistry, the THP scaffold is incorporated into drug candidates to enhance their pharmacological profiles. The presence of the ether oxygen can improve properties like solubility and bioavailability. Tetrahydropyran derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netrsc.org For instance, research into substituted 4-amino-2H-pyran-2-one (APO) analogs has revealed potent cytotoxic agents against cancer cell lines. nih.govnih.gov Furthermore, functionalized 4-aminotetrahydropyran (B1267664) scaffolds are considered valuable for building diverse libraries for drug discovery, capitalizing on their sp3-rich character. sygnaturediscovery.com

In organic synthesis, the THP group serves a critical function as a protecting group for alcohols. Alcohols react with 3,4-dihydropyran to form a 2-tetrahydropyranyl (THP) ether, which is stable under a variety of reaction conditions, including those involving strong bases, organometallic reagents, and nucleophiles. wikipedia.org The alcohol can be readily deprotected later via acid-catalyzed hydrolysis, making the THP group an essential tool in multistep syntheses of complex molecules. wikipedia.org

Overview of Brominated Ethers in Chemical Transformations

Brominated ethers are a versatile class of compounds in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, making brominated aromatic ethers, such as 4-(4-Bromophenoxy)tetrahydro-2H-pyran, valuable substrates for nucleophilic aromatic substitution reactions.

A key application of aryl bromides is in transition-metal-catalyzed cross-coupling reactions. They are common starting materials for widely used transformations like the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors.

The bromine atom can also be used to generate highly reactive organometallic intermediates. Through metal-halogen exchange, typically with organolithium or Grignard reagents, the aryl bromide can be converted into an aryl lithium or aryl magnesium species. For example, the related compound 2-(4-Bromophenoxy)tetrahydro-2H-pyran is used as a starting material to synthesize 2-(4-lithiophenoxy)-tetrahydro-2H-pyran. chemicalbook.comsigmaaldrich.com These organometallic reagents are potent nucleophiles and bases, widely used for forming new carbon-carbon bonds with various electrophiles. Additionally, the ether linkage itself can undergo cleavage under specific, often harsh, conditions, such as with strong acids like hydrobromic acid or Lewis acids like boron tribromide, to yield a phenol (B47542) and an alkyl bromide. organic-chemistry.org

Research Trajectories of this compound and Related Analogues

Research involving this compound and its analogues primarily focuses on their utility as synthetic intermediates for creating more elaborate molecules with potential biological activity. The compound itself is not typically the final target but rather a key building block. Its structure allows for modifications at both the brominated aromatic ring and the tetrahydropyran moiety.

Studies on structurally similar compounds highlight the potential applications of its derivatives. For example, analogues of 2-(4-Bromophenoxy)tetrahydro-2H-pyran have been investigated for their biological activities, including antimicrobial effects against strains like Mycobacterium tuberculosis, as well as potential hepatoprotective and cytotoxic activities against cancer cells.

The development of novel synthetic methodologies often employs such structures. Research into pyran-based scaffolds has led to the discovery of compounds with significant anticancer properties. rsc.org For example, a simplified monocyclic class of cytotoxic agents, 4-amino-2H-pyran-2-one (APO) analogs, derived conceptually from the natural product neo-tanshinlactone, have shown potent tumor cell growth inhibitory activity in vitro. nih.govnih.gov The most active compounds in one study exhibited ED₅₀ values in the nanomolar range. nih.gov This demonstrates a clear research trajectory where the tetrahydropyran core, functionalized with reactive groups like a brominated phenoxy moiety, serves as a template for developing new therapeutic agents.

Table 2: Research Findings on Biologically Active Pyran Analogues

| Compound Class/Analogue | Research Focus | Key Findings |

| 2-(4-Bromophenoxy)tetrahydro-2H-pyran Analogues | Antimicrobial Activity | Showed inhibitory effects against Mycobacterium tuberculosis with MIC values as low as 6.3 µM. |

| 4-Amino-2H-pyran-2-one (APO) Analogues | Anticancer Activity | Certain analogues displayed significant in vitro tumor cell growth inhibition, with the most active compound showing ED₅₀ values of 0.059–0.090 μM. nih.gov |

| Chromeno-annulated Pyrano[3,4-c]benzopyran Analogues | Anticancer Activity | Demonstrated exceptionally high cytotoxicity towards human cervical malignant cells (HeLa). rsc.org |

| Tetrahydro-4H-pyran-4-one Derivatives | Antiviral Activity | Showed anti-influenza virus activity in in-vitro studies, suggesting potential for antiviral drug development. chemicalbook.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(4-bromophenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYXVTLWTKYPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584169 | |

| Record name | 4-(4-Bromophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215453-84-2 | |

| Record name | 4-(4-Bromophenoxy)tetrahydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215453-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Bromophenoxy Tetrahydro 2h Pyran

Established Reaction Pathways for Tetrahydropyranyl Ether Formation

The formation of tetrahydropyranyl ethers is a cornerstone of organic synthesis, often used for protecting hydroxyl groups. However, the synthesis of a specific C4-substituted ether like 4-(4-Bromophenoxy)tetrahydro-2H-pyran requires distinct approaches compared to the more common C2-protection chemistry.

Acid catalysis is a common method for forming tetrahydropyranyl ethers, typically involving the reaction of an alcohol or phenol (B47542) with 3,4-dihydro-2H-pyran (DHP). This reaction proceeds via the formation of a resonance-stabilized oxocarbenium ion intermediate upon protonation of the double bond in DHP. The nucleophilic attack by the hydroxyl group predominantly occurs at the anomeric C2 position, yielding a 2-alkoxy or 2-phenoxy tetrahydropyran (B127337).

While this is a highly efficient method for creating C2-ethers, it is not a direct pathway to the C4 isomer, this compound. To form the C4-ether linkage via an acid-catalyzed route, a different strategy is necessary. One plausible, though less common, approach is the direct acid-catalyzed etherification or condensation of 4-bromophenol (B116583) with tetrahydro-2H-pyran-4-ol. cymitquimica.com This reaction would involve the protonation of the hydroxyl group on tetrahydro-2H-pyran-4-ol, forming a good leaving group (water) and generating a secondary carbocation at the C4 position. Subsequent nucleophilic attack by 4-bromophenol would yield the desired ether. However, this method can be complicated by competing elimination reactions and the potential for rearrangements, often requiring careful optimization of reaction conditions.

Table 1: Representative Conditions for Acid-Catalyzed Etherification

| Catalyst | Solvent | Temperature | Reactants | Typical Yields |

| Sulfuric Acid (H₂SO₄) | Toluene (B28343) | Reflux | Alcohol, Secondary Alcohol | Variable, often moderate |

| p-Toluenesulfonic Acid (p-TsOH) | Dichloromethane | Room Temp. to Reflux | Alcohol, Secondary Alcohol | Moderate to Good |

| Lewis Acids (e.g., BF₃·OEt₂) | Aprotic Solvents | 0 °C to Room Temp. | Alcohol, Secondary Alcohol | Variable |

Note: This table represents general conditions for acid-catalyzed etherification and not specific optimized results for the target compound.

Nucleophilic substitution (SN2) reactions represent a more direct and reliable strategy for the synthesis of this compound. These methods involve the attack of a phenoxide nucleophile on a tetrahydropyran ring that has a suitable leaving group at the C4 position.

Williamson Ether Synthesis: The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing the target molecule, this reaction involves two main approaches:

Reaction of sodium or potassium 4-bromophenoxide with a tetrahydro-2H-pyran derivative bearing a leaving group at the C4 position (e.g., 4-chlorotetrahydro-2H-pyran or tetrahydro-2H-pyran-4-yl tosylate).

Reaction of 4-bromophenol with tetrahydro-2H-pyran-4-ol after converting the hydroxyl group into a better leaving group.

The first step is the deprotonation of 4-bromophenol using a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the highly nucleophilic 4-bromophenoxide ion. byjus.com This phenoxide then attacks the electrophilic C4 carbon of the pyran ring, displacing the leaving group in a classic SN2 mechanism. wikipedia.org For this reaction to be efficient, the leaving group must be effective; tosylates, mesylates, or halides are commonly employed. masterorganicchemistry.com The synthesis of the isomer 2-(4-Bromophenoxy)tetrahydro-2H-pyran has been reported via a similar nucleophilic substitution of 4-bromophenol, highlighting the viability of this pathway.

Mitsunobu Reaction: The Mitsunobu reaction is another powerful tool for forming C-O bonds and is particularly useful for synthesizing ethers from alcohols and acidic nucleophiles like phenols. organic-chemistry.orgnih.gov This reaction allows for the direct coupling of tetrahydro-2H-pyran-4-ol with 4-bromophenol. The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org

The mechanism involves the activation of the hydroxyl group of tetrahydro-2H-pyran-4-ol by the PPh₃/DEAD reagent system, converting it into an excellent leaving group (an oxyphosphonium salt). organic-chemistry.org The 4-bromophenoxide, formed in situ, then acts as the nucleophile, attacking the C4 carbon and displacing the activated oxygen group. A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the reacting carbon center, which is a critical consideration if chiral starting materials are used. nih.gov

Table 2: Comparison of Nucleophilic Substitution Methods

| Reaction | Key Reagents | Typical Solvents | Key Features |

| Williamson Ether Synthesis | Strong Base (NaH, K₂CO₃), Pyran with Leaving Group (e.g., -OTs, -Br) | DMF, Acetonitrile, THF | Versatile; requires activation of the pyran ring; SN2 mechanism. wikipedia.orgbyjus.com |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), DEAD or DIAD | THF, Dichloromethane | Mild conditions; uses the alcohol directly; proceeds with inversion of stereochemistry. organic-chemistry.orgnih.gov |

Advanced Synthetic Strategies

Beyond established pathways, advanced methodologies are being explored to enhance efficiency, diversity, and sustainability in chemical synthesis.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. nih.govnih.gov The synthesis of pyran rings is a well-established area for MCRs. Research has demonstrated the one-pot, multi-component synthesis of highly substituted 4H-pyran derivatives. nih.gov

For instance, a reported MCR for a related structure involves the reaction of an aromatic aldehyde (like 4-bromobenzaldehyde), malononitrile, and a β-ketoester in the presence of a catalyst. nih.gov This typically yields a dihydropyran or 4H-pyran structure. One study specifically describes the synthesis of diethyl 6-amino-4-(4-bromophenyl)-5-cyano-4H-pyran-2,3-dicarboxylate. nih.gov

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Principles such as the use of biocatalysts and sustainable reaction media are central to this approach.

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally benign conditions. Lipases are particularly versatile enzymes in organic synthesis. polimi.it While direct lipase-catalyzed etherification to form aryl ethers is not a standard application, biocatalysis can be integrated into the synthesis of this compound in other ways.

A key application of lipases is in the kinetic resolution of racemic alcohols. mdpi.com Racemic tetrahydro-2H-pyran-4-ol could be subjected to a lipase-catalyzed stereoselective acylation. In this process, one enantiomer of the alcohol is selectively acylated (esterified) by the lipase, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated, providing access to enantiomerically enriched or pure forms of the precursor alcohol.

This enantiomerically pure tetrahydro-2H-pyran-4-ol could then be used in a subsequent nucleophilic substitution reaction (like the Williamson or Mitsunobu reaction) to produce an enantiomerically pure version of the final target compound, this compound. This chemoenzymatic approach represents a powerful green strategy for producing chiral molecules.

Table 3: Lipases Used in Kinetic Resolution of Alcohols

| Enzyme | Common Source | Acyl Donor | Typical Application |

| Lipase PS | Pseudomonas cepacia | Vinyl acetate | Stereoselective acylation of secondary alcohols. polimi.it |

| CAL-B (Novozym 435) | Candida antarctica Lipase B | Isopropenyl acetate | Widely used for resolution of primary and secondary alcohols. |

| AK Lipase | Pseudomonas fluorescens | Vinyl acetate | High enantioselectivity for various alcohol substrates. mdpi.com |

| CRL | Candida rugosa | Acetic anhydride | Hydrolysis and esterification reactions. |

This table lists common lipases and their general applications in biocatalysis, illustrating their potential role in a chemoenzymatic route to the target compound.

Green Chemistry Principles in Synthesis

Solvent-Free Reaction Conditions

The synthesis of aryl ethers, such as this compound, has traditionally relied on the use of organic solvents. However, increasing emphasis on green chemistry has driven the development of solvent-free reaction conditions. researchgate.net These methods reduce pollution, lower costs, and simplify the workup process. tandfonline.com The formation of the ether linkage in the target compound is effectively an O-alkylation or, more specifically, a tetrahydropyranylation of 4-bromophenol. Several catalytic systems have proven effective for this transformation under solvent-free conditions.

One prominent approach involves the use of solid-supported acid catalysts. For instance, silica-supported perchloric acid has been utilized as a catalyst for the tetrahydropyranylation of various alcohols and phenols without the need for a solvent. organic-chemistry.org Another efficient method employs bismuth triflate, a relatively non-toxic and moisture-insensitive catalyst, to facilitate the reaction under solvent-free conditions. organic-chemistry.org

Microwave irradiation has also emerged as a powerful tool for accelerating organic reactions, often in the absence of a solvent. researchgate.netsacredheart.edu The reaction of an alcohol or phenol with dihydropyran can be significantly expedited under microwave-assisted, solvent-free conditions. For example, using anhydrous iron(II) sulfate (B86663) (FeSO₄) as an inexpensive catalyst under microwave irradiation provides a rapid and efficient protocol for the synthesis of tetrahydropyranyl ethers. researchgate.net Similarly, phase-transfer catalysts (PTCs) can be employed in solvent-free systems, sometimes in conjunction with microwave radiation, to achieve high yields in short reaction times. researchgate.net

The following table summarizes various catalytic systems applicable to the solvent-free synthesis of tetrahydropyranyl ethers, a reaction type directly relevant to the synthesis of this compound.

Industrial-Scale Synthesis and Process Optimization

The large-scale synthesis of this compound requires methodologies that are not only high-yielding but also cost-effective, safe, and scalable. The foundational reaction for this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide (from 4-bromophenol) with an alkyl halide (such as 4-halotetrahydro-2H-pyran). wikipedia.org While a classic method, its adaptation for industrial production involves significant process optimization.

Microwave-assisted synthesis, while highly efficient, presents scalability challenges. However, the development of continuous-flow microwave reactors is making this technology more viable for industrial-scale production, offering rapid and uniform heating that can improve yields and reduce side-product formation. sacredheart.edusid.ir

Furthermore, high-temperature catalytic Williamson ether synthesis (CWES) has been developed to streamline industrial processes. By operating at temperatures above 300 °C, weaker, less expensive alkylating agents can be used, and the formation of salt byproducts is minimized, which is a significant advantage for large-scale operations where waste disposal is a major consideration. acs.org This approach is particularly effective for producing aromatic ethers. wikipedia.orgacs.org

Maximizing efficiency and yield is paramount in industrial synthesis. Several techniques can be applied to optimize the production of this compound.

Catalyst Optimization: The choice of phase-transfer catalyst is critical. While standard quaternary ammonium (B1175870) salts are effective, phosphonium (B103445) salts can offer greater stability at higher temperatures. wikipedia.org Crown ethers are also highly effective but their cost and toxicity can be limiting factors in industrial settings. jetir.orgnumberanalytics.com

Reaction Parameter Control: Temperature is a key variable; increasing it can enhance the reaction rate but may also promote side reactions. ontosight.ai A typical Williamson reaction is conducted between 50-100 °C. wikipedia.org Careful optimization is required to find the ideal balance for maximizing the yield of the desired ether.

Continuous Flow Processing: As an alternative to batch processing, continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing. This leads to better consistency, higher yields, and improved safety, making it an attractive option for optimizing the synthesis of pharmaceutical intermediates.

Minimizing Waste: The use of PTC in aqueous systems or under solvent-free conditions aligns with green chemistry principles by reducing the reliance on volatile organic solvents. wisdomlib.org This not only lowers environmental impact but also reduces costs associated with solvent purchase and disposal. The high-temperature CWES method further improves efficiency by avoiding the stoichiometric formation of salt waste. acs.org

The following table compares key aspects of different scalable synthesis strategies for aryl ether production.

Chemical Reactivity and Mechanistic Studies of 4 4 Bromophenoxy Tetrahydro 2h Pyran

Types of Chemical Transformations

The chemical behavior of 4-(4-Bromophenoxy)tetrahydro-2H-pyran is characterized by several key types of reactions. These transformations involve the cleavage and formation of bonds at different sites within the molecule, leading to a variety of potential products. The following sections detail the principal chemical transformations associated with this compound and its close structural isomers.

Substitution Reactions (e.g., Nucleophilic Displacement of Bromine)

Detailed experimental studies specifically documenting the nucleophilic displacement of the bromine atom on the aromatic ring of this compound are not extensively available in the reviewed scientific literature. In principle, the bromine atom on the phenyl group can be substituted by a variety of nucleophiles through mechanisms such as nucleophilic aromatic substitution (SNAr), which is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring, or through transition-metal-catalyzed cross-coupling reactions. However, specific research findings detailing these transformations for this particular molecule, including reaction conditions, yields, and substrate scope, are not prominently reported.

Oxidation Reactions

Specific studies on the oxidation of this compound are not readily found in the surveyed chemical literature. Generally, ethers can undergo oxidation at the carbon atom adjacent to the ether oxygen. For instance, the oxidation of the parent tetrahydropyran (B127337) can lead to ring-opening or the formation of lactones. The aromatic portion of the molecule, the bromophenoxy group, could potentially be oxidized under harsh conditions, possibly leading to the formation of quinone-like structures or degradation of the aromatic ring. However, without specific experimental data, the precise outcomes of oxidizing this compound remain speculative.

Reduction Reactions

Research detailing the reduction of this compound is not extensively covered in the available scientific literature. A key potential reduction reaction for this molecule would be the hydrodebromination of the aryl bromide. This transformation, which replaces the bromine atom with a hydrogen atom, can be achieved using various reducing agents, often with the aid of a transition metal catalyst. Such a reaction would yield 4-phenoxytetrahydro-2H-pyran. While methods for the reduction of aryl bromides are well-established, specific applications to this compound, including detailed procedures and outcomes, are not described in the reviewed sources.

Elimination Reactions

While specific studies on the elimination reactions of this compound are not available, extensive research has been conducted on its isomer, 2-(4-bromophenoxy)tetrahydro-2H-pyran. The gas-phase pyrolysis of this related compound has been shown to be a homogeneous, unimolecular reaction that follows first-order kinetics. This thermal elimination yields 3,4-dihydro-2H-pyran and 4-bromophenol (B116583). The reaction is typically carried out in a static system at elevated temperatures, often in the presence of a free-radical inhibitor like toluene (B28343) to prevent chain reactions.

Elucidation of Reaction Mechanisms

Understanding the pathways through which chemical reactions occur is fundamental to controlling their outcomes. For the phenoxy-tetrahydropyran system, mechanistic studies have provided valuable insights, particularly into thermal decomposition pathways.

Homogeneous, Unimolecular Gas-Phase Eliminations

Detailed mechanistic studies have been performed on the gas-phase elimination of 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes, including the 4-bromo substituted variant. These studies indicate that the pyrolysis proceeds through a concerted, non-synchronous four-membered cyclic transition state. In this proposed mechanism, a hydrogen atom from the tetrahydropyran ring is transferred to the oxygen atom of the phenoxy group, leading to the simultaneous cleavage of the C-O bonds and the formation of the elimination products.

The kinetics of the gas-phase pyrolysis of 2-(4-bromophenoxy)tetrahydro-2H-pyran have been determined experimentally. The reaction was studied in a static system, with the vessel surfaces deactivated with allyl bromide and in the presence of toluene as a free-radical inhibitor. The working temperature and pressure ranges were 350-440°C and 25-89 Torr, respectively.

The experimental data for the pyrolysis of 2-(4-bromophenoxy)tetrahydro-2H-pyran and a related compound are presented in the table below.

| Compound | log A (s-1) | Ea (kJ mol-1) | Temperature Range (°C) |

|---|---|---|---|

| 2-(4-Bromophenoxy)tetrahydro-2H-pyran | 14.08 ± 0.15 | 209.1 ± 1.8 | 350-440 |

| 2-(4-Cyanophenoxy)tetrahydro-2H-pyran | 14.76 ± 0.12 | 232.1 ± 1.3 | 350-440 |

Theoretical calculations using Density Functional Theory (DFT) have been employed to support the proposed four-membered cyclic transition state mechanism. These calculations show good agreement with the experimental thermodynamic parameters. The nature of the substituent on the phenoxy ring has been found to have a small effect on the rate of the reaction, with electron-donating groups slightly increasing the rate and electron-withdrawing groups slightly decreasing it.

Based on a thorough review of available scientific literature, there is a significant lack of specific research data concerning the chemical reactivity and mechanistic studies for the compound This compound . The requested detailed analysis, including proposed cyclic transition states, kinetic studies, rate law determination, and specific factors influencing its reactivity, does not appear to be published in publicly accessible materials.

The majority of research in this area has focused on the isomeric compound, 2-(4-Bromophenoxy)tetrahydro-2H-pyran . For this 2-substituted isomer, extensive studies on gas-phase elimination kinetics, transition states, and substituent effects have been conducted. However, these findings are specific to the 2-isomer and cannot be accurately extrapolated to the 4-isomer due to differences in molecular structure, bond energies, and potential reaction pathways.

Given the strict requirement to focus solely on This compound and to ensure all content is scientifically accurate and well-sourced, it is not possible to generate the requested article. Constructing the article would require speculation or the incorrect application of data from a different chemical compound, which would violate the core principles of scientific accuracy.

Therefore, the article as outlined cannot be produced at this time. Further experimental research on this compound would be necessary to provide the specific data required for such an analysis.

Spectroscopic and Structural Characterization of 4 4 Bromophenoxy Tetrahydro 2h Pyran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental spectra, a detailed analysis of the chemical shifts, coupling constants, and signal multiplicities for the protons and carbons of 4-(4-Bromophenoxy)tetrahydro-2H-pyran cannot be provided. Such an analysis is fundamental for the unambiguous structural elucidation of the molecule.

¹H NMR Spectral Analysis

A table of proton NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and assignments, cannot be generated.

¹³C NMR Spectral Analysis

A table of carbon-13 NMR data, detailing the chemical shifts (δ) for each carbon atom in the molecule, cannot be compiled.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

A discussion of the correlations observed in 2D NMR experiments, which are crucial for confirming the connectivity of the molecular structure, cannot be conducted.

Mass Spectrometry (MS)

A definitive analysis of the compound's fragmentation patterns and precise mass is not possible without the corresponding mass spectra.

Electron Ionization Mass Spectrometry (EI-MS)

Details regarding the molecular ion peak (M⁺) and the characteristic fragmentation patterns under electron ionization conditions are unavailable.

High-Resolution Mass Spectrometry (HRMS)

The experimentally determined exact mass, which serves to confirm the elemental composition (C₁₁H₁₃BrO₂), could not be found. A data table comparing the calculated and measured mass cannot be created.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for both the separation and identification of components within a sample. In the context of this compound, GC-MS would be employed to ascertain its purity and to understand its fragmentation behavior upon ionization, which is crucial for structural confirmation.

The gas chromatography component separates the compound from any impurities based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions.

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process often causes the molecular ion to fragment in a predictable manner. The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (corresponding to the 79Br and 81Br isotopes).

The fragmentation of ethers is characterized by cleavage of the C-O bond. Aromatic ethers, such as the subject compound, are known to produce prominent molecular ions due to the stability of the benzene (B151609) ring. whitman.edu The major fragmentation pathways for this compound would likely involve:

Cleavage of the ether bond: This could lead to the formation of a bromophenoxy radical and a tetrahydropyranyl cation, or vice versa.

Fragmentation of the tetrahydropyran (B127337) ring: The tetrahydropyran ring can undergo cleavage to produce smaller fragments. The mass spectra of cyclic ethers often show characteristic fragmentation patterns. nih.gov

Loss of the bromine atom: Cleavage of the C-Br bond would result in a fragment with a mass corresponding to the rest of the molecule.

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

| Predicted Fragment | Structure | m/z (for 79Br) | Notes |

| Molecular Ion | [C11H13BrO2]+• | 256 | Isotopic peak for 81Br at m/z 258 |

| Bromophenoxy Cation | [C6H4BrO]+ | 171 | Isotopic peak for 81Br at m/z 173 |

| Tetrahydropyranyl Cation | [C5H9O]+ | 85 | |

| Phenyl Cation | [C6H5]+ | 77 | Resulting from cleavage of the aromatic ether |

This table is predictive and based on general fragmentation patterns of similar structures. Actual experimental data may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a "fingerprint" of the molecule's functional groups.

The IR spectrum of this compound would be expected to display a combination of absorptions corresponding to the p-substituted bromobenzene (B47551) ring, the ether linkage, and the saturated heterocyclic tetrahydropyran ring.

Key expected absorptions include:

Aromatic C-H Stretching: Aromatic rings typically show C-H stretching absorptions around 3030 cm-1. libretexts.orgopenstax.org

Aliphatic C-H Stretching: The C-H bonds of the tetrahydropyran ring will exhibit stretching vibrations in the region of 2850-3000 cm-1.

C-O-C Stretching: Ethers are characterized by a strong C-O stretching absorption. For an aryl alkyl ether, two strong bands are expected: an asymmetric stretch around 1250 cm-1 and a symmetric stretch around 1040 cm-1. pressbooks.pub

Aromatic C=C Stretching: The benzene ring will show characteristic C=C stretching absorptions in the 1450-1600 cm-1 region. libretexts.orgopenstax.org

C-Br Stretching: The carbon-bromine bond is expected to show a stretching absorption in the fingerprint region, typically between 500 and 600 cm-1.

Out-of-Plane C-H Bending: For a p-disubstituted benzene ring, a strong absorption due to out-of-plane C-H bending is expected in the range of 810-840 cm-1. openstax.org

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

| Aromatic C-H | Stretching | ~3030 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850-3000 | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Medium |

| Aryl Alkyl Ether C-O | Asymmetric Stretching | ~1250 | Strong |

| Aryl Alkyl Ether C-O | Symmetric Stretching | ~1040 | Strong |

| p-Substituted Benzene | C-H Out-of-Plane Bending | 810-840 | Strong |

| C-Br | Stretching | 500-600 | Medium to Strong |

Computational Chemistry and Theoretical Investigations of 4 4 Bromophenoxy Tetrahydro 2h Pyran

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a widely used method that calculates the electronic structure of atoms and molecules with high accuracy, providing a balance between computational cost and precision. researchgate.net For molecules like 4-(4-Bromophenoxy)tetrahydro-2H-pyran, DFT can elucidate electron distribution, orbital energies, and molecular geometry.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), researchers can predict key structural parameters like bond lengths, bond angles, and dihedral angles for this compound. nih.gov The optimization process would confirm the chair conformation of the tetrahydropyran (B127337) ring as its most stable form, a common feature for such six-membered heterocycles. researchgate.netbeilstein-journals.org

Following geometry optimization, an electronic structure analysis reveals critical information about the molecule's reactivity and properties. Key aspects of this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the ether and pyran ring would be expected to be regions of negative potential, while the hydrogen atoms would be areas of positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and intramolecular interactions, such as hyperconjugation. beilstein-journals.orgnih.gov This analysis can quantify the delocalization of electron density between filled and unfilled orbitals, helping to explain the molecule's stability and bonding characteristics.

A summary of typical parameters obtained from DFT calculations is presented below.

| Parameter | Description | Typical Method |

| Optimized Geometry | The lowest-energy 3D structure with predicted bond lengths and angles. | DFT (e.g., B3LYP) |

| HOMO Energy | Energy of the highest occupied molecular orbital, indicating electron-donating ability. | DFT |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. | DFT |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, related to chemical stability and reactivity. | DFT |

| Molecular Electrostatic Potential | A map of the electrostatic potential, showing charge distribution and sites for electrophilic/nucleophilic attack. | DFT |

| NBO Charges | Calculated atomic charges based on the distribution of electrons in natural bond orbitals. | NBO Analysis via DFT |

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be used to validate and interpret experimental data. DFT methods can calculate the vibrational frequencies of the molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. scite.ai By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the vibrational modes to specific functional groups and bond movements can be achieved.

Similarly, DFT can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. synhet.com The calculations determine the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), which can then be converted into chemical shifts. These predicted shifts are a valuable tool for assigning signals in experimental NMR spectra and confirming the molecular structure.

| Spectroscopic Technique | Predicted Parameter | Application |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | Assignment of absorption bands to specific molecular vibrations (stretching, bending). |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts, Coupling Constants | Structural elucidation and assignment of signals to specific atoms in the molecule. |

| UV-Vis Spectroscopy | Electronic Transition Energies | Prediction of absorption maxima corresponding to electron transitions (e.g., π-π*). nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics describes the static, optimized structure of a molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions. semanticscholar.orggwdg.dekobv.de

For this compound, MD simulations can be used to explore its conformational landscape. The tetrahydropyran ring can exist in various conformations, such as the stable chair form and higher-energy boat or twist-boat forms. researchgate.net Simulations can map the transitions between these states and determine their relative populations. Furthermore, MD can investigate the rotational freedom around the C-O-C ether linkage, revealing the preferred orientations of the bromophenoxy group relative to the pyran ring. This analysis is crucial for understanding how the molecule might interact with biological targets or other molecules in a condensed phase. semanticscholar.org

Theoretical Mechanistic Studies and Transition State Identification

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a chemical reaction, theoretical studies can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy species that represent the barrier to a reaction. nih.gov

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be employed to:

Identify Transition States (TS): Locate the saddle point on the potential energy surface corresponding to the reaction's energy barrier.

Calculate Activation Energies: Determine the energy difference between the reactants and the transition state, which governs the reaction rate.

Perform Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the identified TS correctly connects the intended species. researchgate.net

Such studies provide a detailed, step-by-step picture of the reaction mechanism, including the formation of any intermediates, which is often difficult to obtain through experimental means alone. nih.gov

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the chemical structure of a molecule with its physicochemical properties. researchgate.netbiolmolchem.com These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to create a mathematical equation that links these descriptors to an observed property.

For this compound, QSPR studies could be developed to predict properties such as its solubility, lipophilicity (LogP), or topological polar surface area (TPSA). chemscene.com The process involves:

Calculating Molecular Descriptors: These are numerical values that describe the molecule's topological, geometric, or electronic features.

Developing a Model: Using a dataset of related molecules, a regression model is created to link the descriptors to a property of interest.

Predicting Properties: The model can then be used to predict the properties of new or unmeasured compounds like this compound.

These models are valuable in materials science and medicinal chemistry for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. researchgate.net

Derivatization and Analogues of 4 4 Bromophenoxy Tetrahydro 2h Pyran

Synthesis of Novel Structural Analogues

The synthesis of novel structural analogues of 4-(4-bromophenoxy)tetrahydro-2H-pyran is a key area of research aimed at modulating the physicochemical and biological properties of the parent compound. Synthetic efforts are typically focused on three main areas: modification of the bromophenyl moiety, structural alterations of the tetrahydropyran (B127337) ring system, and the introduction of a wide array of functional groups.

Modifications on the Bromophenyl Moiety

The bromophenyl group of this compound is a prime target for modification, primarily through reactions that leverage the reactivity of the carbon-bromine bond and the aromatic ring.

One of the most powerful and widely used methods for modifying the bromophenyl moiety is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, enabling the introduction of various aryl, heteroaryl, and alkyl substituents in place of the bromine atom.

Similarly, other cross-coupling reactions such as the Stille coupling (using organotin reagents), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) can be employed to introduce diverse functionalities. These reactions significantly expand the chemical space accessible from the this compound scaffold.

Beyond cross-coupling, the aromatic ring itself can be subjected to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce substituents at positions ortho or meta to the phenoxy group. The directing effects of the ether oxygen and the bromine atom will influence the regioselectivity of these substitutions.

Table 1: Examples of Modifications on the Bromophenyl Moiety

| Reaction Type | Reagents and Conditions | Product Structure |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., toluene (B28343)/water) | 4-(4-Arylphenoxy)tetrahydro-2H-pyran |

| Stille Coupling | Organostannane, Pd catalyst, solvent (e.g., THF) | 4-(4-Substituted-phenoxy)tetrahydro-2H-pyran |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base (e.g., NaOtBu), solvent (e.g., toluene) | 4-(4-Aminophenoxy)tetrahydro-2H-pyran |

| Nitration | HNO₃, H₂SO₄ | 4-(4-Bromo-2-nitrophenoxy)tetrahydro-2H-pyran |

Structural Alterations of the Tetrahydropyran Ring System

The synthesis of substituted tetrahydropyrans is a well-established field in organic chemistry, and many of these methods can be adapted to create analogues of the target compound. For example, Prins cyclization reactions, which involve the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, can be used to construct substituted THP rings with control over stereochemistry. By carefully selecting the starting materials, one could synthesize analogues with substituents at various positions on the THP ring.

Another approach involves the functionalization of a pre-existing THP ring. For instance, α-lithiation of the THP ether followed by reaction with an electrophile can introduce substituents at the C2 position. Additionally, ring-opening reactions of the tetrahydropyran ether can be achieved under certain conditions, providing access to acyclic derivatives that can be further modified.

The conformational behavior of the tetrahydropyran ring is a crucial aspect to consider during structural alterations. The ring typically adopts a chair conformation, and the introduction of substituents will be governed by the principles of conformational analysis, with bulky groups preferentially occupying equatorial positions to minimize steric strain.

Introduction of Diverse Functional Groups

The introduction of diverse functional groups onto the this compound scaffold can be achieved through a variety of synthetic transformations targeting either the bromophenyl moiety or the tetrahydropyran ring. These functional groups can serve to modulate the molecule's polarity, reactivity, and potential for intermolecular interactions.

Commonly introduced functional groups include, but are not limited to:

Hydroxyl groups (-OH): Can be introduced via hydroxylation of the aromatic ring or by using protected hydroxyl-containing starting materials in the synthesis of the THP ring.

Amino groups (-NH₂): Can be introduced on the aromatic ring via Buchwald-Hartwig amination or by reduction of a nitro group. Amino groups can also be incorporated into substituents on the THP ring.

Carboxylic acid groups (-COOH): Can be introduced by carboxylation of an organometallic intermediate derived from the aryl bromide or by oxidation of a suitable precursor.

Azide groups (-N₃): Can be introduced via nucleophilic substitution, providing a versatile handle for further functionalization through click chemistry.

Table 2: Examples of Introduced Functional Groups

| Functional Group | Method of Introduction | Potential for Further Derivatization |

| Hydroxyl (-OH) | Aromatic hydroxylation, reduction of ketones | Etherification, esterification |

| Amino (-NH₂) | Buchwald-Hartwig amination, nitro reduction | Amidation, alkylation |

| Carboxylic Acid (-COOH) | Grignard carboxylation, oxidation | Esterification, amidation |

| Azide (-N₃) | Nucleophilic substitution | Huisgen cycloaddition (Click Chemistry) |

Stereochemical Considerations in Derivatives

The synthesis of derivatives of this compound must take into account the stereochemical aspects of the tetrahydropyran ring. The THP ring is chiral, and the introduction of substituents can lead to the formation of diastereomers and enantiomers.

The stereocontrolled synthesis of substituted tetrahydropyrans is a significant area of research, with numerous methods developed to control the relative and absolute stereochemistry of the newly formed stereocenters. Diastereoselective reactions often rely on substrate control, where the existing stereochemistry of the starting material directs the stereochemical outcome of the reaction. For example, in the cyclization of a chiral homoallylic alcohol, the stereochemistry of the hydroxyl group can influence the facial selectivity of the cyclization.

Enantioselective synthesis of THP derivatives can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool of materials. Asymmetric Prins cyclizations, for instance, have been developed using chiral Lewis acids or Brønsted acids to induce enantioselectivity.

Structure-Reactivity Correlations within Analogues

The structural modifications made to this compound to create its analogues directly influence their chemical reactivity. These structure-reactivity correlations can be understood by considering the electronic and steric effects of the introduced substituents.

Electronic Effects:

The electronic nature of substituents on the bromophenyl ring can significantly alter the reactivity of the molecule. Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density, deactivating the ring towards electrophilic substitution.

These electronic effects also play a crucial role in the reactivity of the carbon-bromine bond in cross-coupling reactions. Electron-withdrawing groups can facilitate the oxidative addition step in palladium-catalyzed reactions, potentially increasing the reaction rate.

Steric Effects:

The size and position of substituents can exert significant steric effects, influencing both reaction rates and regioselectivity. Bulky substituents on the bromophenyl ring, particularly at the ortho positions, can hinder the approach of reagents to the reactive centers, slowing down reaction rates.

By systematically varying the electronic and steric properties of the substituents on both the bromophenyl and tetrahydropyran moieties, it is possible to fine-tune the reactivity of the resulting analogues for specific applications.

Biological Activity and Molecular Mechanisms of Action for 4 4 Bromophenoxy Tetrahydro 2h Pyran and Its Analogues

Broad Biological Relevance of Pyran-Containing Compounds

The pyran scaffold is a fundamental structural motif found in numerous natural products, including flavonoids, coumarins, and xanthones, which are known for their diverse pharmacological effects. Synthetic derivatives incorporating the pyran ring have also demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery and development. These activities range from combating inflammation and cancer to fighting microbial infections and protecting the nervous system. nih.govresearchgate.netresearchgate.netnih.gov

Anti-Inflammatory Properties

Compounds containing the pyran ring have been investigated for their potential to mitigate inflammatory processes. Inflammation is a complex biological response implicated in numerous diseases, and the inhibition of key inflammatory mediators is a critical therapeutic strategy. nih.gov Certain pyran derivatives have shown the ability to inhibit the production of pro-inflammatory molecules. nih.govnih.gov For instance, studies on various synthetic compounds containing pyran moieties have demonstrated significant anti-inflammatory efficiencies. mdpi.com Chalcone derivatives, which can be precursors to pyran-containing flavonoids, are noted for their potential to modulate inflammatory pathways. mdpi.com The anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenases (COX) and the suppression of inflammatory signaling pathways such as NF-κB. nih.gov

| Compound Class | Example | Anti-inflammatory Finding |

| Fused Pyran Hybrids | Pyrazole-linked pyran hybrids | Showed notable in vitro anti-inflammatory activity, comparable to diclofenac, by inhibiting protein denaturation and stabilizing membranes. |

| 4-Arylcoumarins | 5,7-dimethoxy-4-p-methoxylphenylcoumarin | Significantly inhibited the production of nitric oxide (NO), PGE2, TNF-alpha, IL-6, and IL-1beta in LPS-induced macrophages. nih.gov |

| Phenylpropanoid | 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | Significantly inhibited LPS-induced nitric oxide (NO) and prostaglandin (B15479496) E2 production in a dose-dependent manner. nih.gov |

Anticancer Potential

The anticancer properties of pyran-containing compounds are well-documented, with research highlighting their efficacy against various cancer cell lines. nih.govresearchgate.netresearchgate.netnih.gov These compounds can induce cancer cell death through mechanisms such as apoptosis (programmed cell death) and cell cycle arrest. The structural diversity of pyran derivatives allows for the fine-tuning of their cytotoxic effects, leading to the identification of compounds with high potency and selectivity against cancer cells. frontiersin.org

For example, a series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized and evaluated for their anti-proliferative activity. Several derivatives were found to be potent against human colon carcinoma (SW-480) and breast cancer (MCF-7) cell lines.

| Compound | Substitution on Phenyl Ring | IC50 (µM) vs. SW-480 cells | IC50 (µM) vs. MCF-7 cells |

|---|---|---|---|

| 4g | 4-NO2 | 34.6 | 42.6 |

| 4i | 4-Cl | 35.9 | 34.2 |

| 4j | 3,4,5-(OCH3)3 | 38.6 | 26.6 |

Another study on indole-fused furopyran derivatives showed significant cytotoxicity against hepatocellular carcinoma (HepG2) and breast cancer (MCF7) cell lines, with the most potent compounds exhibiting IC50 values in the micromolar range. researchgate.net

Antimicrobial Activity

The pyran ring is a constituent of various compounds that exhibit activity against a broad spectrum of microbes, including bacteria and fungi. researchgate.netnih.gov The search for new antimicrobial agents is critical due to the rise of drug-resistant pathogens. Pyran derivatives have emerged as a promising class of compounds in this regard. researchgate.net For instance, spiro-4H-pyran derivatives have been synthesized and shown to possess antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes. researchgate.net The antimicrobial efficacy of these compounds is often linked to their specific structural features, such as the presence of indole (B1671886) and cytosine rings in the case of some spiropyran derivatives. researchgate.net

| Compound/Derivative | Target Microorganism | Finding |

| Spiro-4H-pyran derivative (5d) | Staphylococcus aureus, Streptococcus pyogenes | Demonstrated good antibacterial effects against standard and clinical isolates. researchgate.net |

| Tetrahydropyran-based inhibitors | Gram-positive pathogens | Potent inhibitors of bacterial DNA gyrase and topoisomerase IV with excellent antibacterial activity. |

| 4H-Pyran derivatives (4g, 4j) | Gram-positive isolates | Inhibited all tested Gram-positive isolates (except B. cereus) with lower IC50 values than ampicillin. nih.gov |

Neuroprotective Effects

The neuroprotective potential of pyran-containing compounds is an area of growing interest, particularly in the context of neurodegenerative diseases like Alzheimer's. The pyran scaffold is present in natural products like flavonoids and coumarins, which have been studied for their ability to protect neurons from damage. The mechanisms underlying these neuroprotective effects are varied and can include antioxidant activity, modulation of signaling pathways, and inhibition of enzymes involved in neurodegeneration. For instance, certain coumarin (B35378) derivatives containing a pyran ring have been identified as moderate inhibitors of cholinesterases, enzymes that are key targets in Alzheimer's disease therapy.

Investigation of Specific Molecular Targets

To understand the biological activities of pyran-containing compounds at a molecular level, researchers have focused on identifying their specific cellular targets. Enzyme inhibition is a common mechanism through which these compounds exert their therapeutic effects.

Enzyme Inhibition Studies

The inhibition of specific enzymes is a cornerstone of modern drug discovery. nih.gov Pyran derivatives have been shown to inhibit a variety of enzymes, which accounts for their diverse pharmacological properties. For example, in the context of cancer, cyclin-dependent kinases (CDKs) have been identified as a valid target for pyran-containing compounds. nih.gov The inhibition of CDKs can disrupt the cell cycle of cancer cells, leading to their death. Molecular docking simulations have suggested that certain 4H-pyran derivatives can effectively bind to the active site of CDK2, thereby inhibiting its kinase activity and downregulating its expression. nih.gov

In the realm of neurodegenerative diseases, cholinesterases are key targets. Xanthone derivatives, which feature a pyran ring, have demonstrated good inhibitory activity against acetylcholinesterase (AChE), with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range.

| Scaffold | Compound Examples | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|---|

| Coumarin | Propargylamine functionalized derivatives | Cholinesterase | 0.029 µM and 0.101 µM |

| Xanthone | Derivatives 23 and 24 | Acetylcholinesterase (AChE) | 0.88 ± 0.04 µM and 0.88 ± 0.15 µM |

| Flavone | Flavone-cyanoacetamide hybrids | Acetylcholinesterase (AChE) | 0.271 ± 0.012 to 1.006 ± 0.075 µM |

These enzyme inhibition studies are crucial for elucidating the mechanism of action of pyran derivatives and for the rational design of more potent and selective therapeutic agents. While no such studies have been reported for 4-(4-Bromophenoxy)tetrahydro-2H-pyran, the established activity of its analogues suggests that this could be a fruitful area for future investigation.

Based on a comprehensive review of available scientific literature, there is currently no specific research data published on the biological activity and molecular mechanisms of action for the chemical compound This compound corresponding to the detailed outline requested.

The majority of existing research focuses on a structural isomer, 2-(4-Bromophenoxy)tetrahydro-2H-pyran , or discusses the biological activities of the broader 4H-pyran class of compounds in general terms. mdpi.comnih.govnih.gov These studies cover a range of activities, including potential anticancer and antimicrobial properties. mdpi.com However, this body of literature does not provide specific data points for the this compound isomer regarding its receptor binding profile, its specific effects on signal transduction pathways such as NF-kB, its ability to induce apoptosis, or its performance in specific cytotoxicity and biochemical assays.

Therefore, it is not possible to provide a scientifically accurate and thorough article on This compound that adheres to the requested structure and content inclusions. The specific experimental data required to populate the sections on receptor binding, NF-kB modulation, apoptosis induction, and in vitro evaluation methodologies for this precise compound are absent from the current scientific record.

The performed searches focused on variations of keywords including "structure-activity relationship," "rational design," "SAR," "biological efficacy," "analogues," and "derivatives" in conjunction with "this compound" and related chemical terms like "4-phenoxytetrahydropyran."

While the searches yielded some general information on the biological activities and SAR of broader classes of compounds containing either a tetrahydropyran (B127337) or a phenoxy moiety, none of the retrieved documents provided the specific, detailed research findings, or data tables necessary to construct an article focusing solely on the structure-activity relationship and rational design of this compound and its direct analogues as stipulated by the user's request.

Therefore, it is not possible to generate the requested article with the required level of scientific detail and adherence to the provided outline based on the currently available scientific literature.

Advanced Applications in Chemical and Materials Science

Role as Synthetic Intermediates in Complex Molecule Synthesis

4-(4-Bromophenoxy)tetrahydro-2H-pyran is primarily utilized as a synthetic intermediate, a foundational component from which more elaborate molecules are built. The compound's structure contains two key features that define its synthetic utility. The bromophenyl group provides a reactive site, particularly the bromine atom, which can be replaced or used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This functionality is crucial for assembling complex molecular frameworks.

The tetrahydropyran (B127337) (oxane) ring, a saturated six-membered ether, is a common structural motif in many biologically active compounds and natural products. By introducing this ring system early in a synthetic sequence using this compound, chemists can efficiently incorporate this feature into a target molecule. While it is classified as a reagent for synthesis and a fine chemical, specific examples of its use in the total synthesis of complex natural products are not extensively detailed in publicly available literature. Its primary role remains that of a versatile building block for creating diverse chemical structures.

Applications in Drug Discovery and Development (as precursors)

In the realm of medicinal chemistry, this compound serves as a precursor for the synthesis of potential pharmaceutical agents. The term "precursor" indicates that it is a starting material that undergoes chemical modification to produce a final, often more complex, active pharmaceutical ingredient (API). The tetrahydropyran ring is a privileged scaffold in drug design, meaning it is a structural feature that is frequently found in successful drugs due to its favorable metabolic stability and ability to form specific interactions with biological targets.

The bromophenoxy portion of the molecule is particularly useful for lead optimization in drug discovery. The bromine atom can be used as a handle for various chemical reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the systematic modification of the molecule to improve its potency, selectivity, or pharmacokinetic properties. While the compound is explicitly sold as a "pharmaceutical intermediate," specific drug candidates that have been synthesized directly from this compound are not widely reported in peer-reviewed journals. Its application lies in the early-stage research and development phase of creating libraries of novel compounds for biological screening.

Contributions to Materials Science and Advanced Materials Production

The potential application of this compound extends to materials science, where functionalized organic molecules are used to create advanced materials with specific properties. The rigid aromatic ring of the bromophenoxy group combined with the more flexible cyclic ether could be exploited in the synthesis of novel polymers or liquid crystals.

Utilization in Biochemical Research as Probes for Biological Systems

Chemical probes are small molecules used as tools to study and manipulate biological systems, such as proteins or cellular pathways. The structure of this compound could theoretically serve as a starting point for the development of such probes. The tetrahydropyran moiety could mimic the structure of carbohydrates that interact with certain proteins, while the bromophenyl group could be modified to attach reporter tags like fluorescent dyes or affinity labels.

Despite this potential, there is currently no specific evidence in the scientific literature of this compound being used as a biochemical probe or as a precursor for one. Its primary documented role remains as a building block in synthetic and medicinal chemistry.

Future Research Directions and Emerging Trends

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of functionalized ethers and heterocyclic compounds is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and environmental benignity. Future research into the synthesis of 4-(4-bromophenoxy)tetrahydro-2H-pyran could benefit significantly from the adoption of such innovative methodologies.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for accelerating reaction rates, improving yields, and reducing energy consumption. nih.govnih.gov Ultrasound promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots with high temperatures and pressures. mdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyran derivatives. nih.gov Future studies could explore the ultrasound-assisted etherification of 4-hydroxytetrahydropyran with 1-bromo-4-iodobenzene (B50087) or the reaction of tetrahydropyran-4-ol with 4-bromophenol (B116583), potentially leading to shorter reaction times and milder conditions compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient technology that can dramatically reduce reaction times from hours to minutes. nih.govresearchgate.net Its application in organic synthesis has been shown to enhance reaction rates and yields for a variety of transformations, including the synthesis of heterocyclic scaffolds. nih.govresearchgate.net The synthesis of this compound could be optimized using microwave-assisted protocols, which often allow for solvent-free conditions, further enhancing the green credentials of the synthesis. nih.gov

Multicomponent Reactions (MCRs): MCRs are convergent chemical processes where three or more starting materials react to form a single product in a one-pot reaction. rug.nl These reactions are highly atom-economical and efficient, making them attractive for sustainable synthesis. While direct MCRs for this compound have not been described, the development of novel MCRs that incorporate the tetrahydropyran (B127337) and bromophenoxy moieties could be a fruitful area of research.

A comparative overview of these green synthesis methodologies as they could be applied to the synthesis of related compounds is presented below.

| Methodology | Potential Advantages for Synthesis | Reaction Type Example |

| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, milder conditions | Etherification |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, solvent-free options | Cyclization, Etherification |

| Multicomponent Reactions | High atom economy, operational simplicity, product diversity | One-pot synthesis of complex heterocycles |

Advanced Computational Design for Targeted Compound Development

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding the design of new compounds with desired activities. For this compound, computational studies could provide valuable insights into its structure, reactivity, and potential biological interactions, thereby accelerating its development for specific applications.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.govresearchgate.net If a biological target is hypothesized for this compound, molecular docking could be used to simulate its binding to the active site of a protein. mdpi.comnih.gov This can provide insights into the potential mechanism of action and guide the design of more potent analogs. For instance, many tetrahydropyran derivatives have been investigated as inhibitors for various enzymes. nih.gov

Conformational Analysis: The flexibility of the tetrahydropyran ring allows it to adopt various conformations, which can influence its biological activity. nih.gov Computational methods can be used to perform a thorough conformational analysis of this compound to identify the most stable conformers and understand the energetic barriers between them. This information is crucial for structure-activity relationship (SAR) studies.

| Computational Method | Information Gained | Potential Application in Drug Design |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectral properties | Understanding chemical stability and reactivity |

| Molecular Docking | Binding affinity and mode to a biological target | Target identification and lead optimization |

| Conformational Analysis | Preferred 3D structure and flexibility | Elucidating structure-activity relationships |

Deeper Elucidation of Complex Biological Pathways and Interactions

The tetrahydropyran ring is a common scaffold in many biologically active natural products and synthetic drugs. researchgate.net The presence of a brominated aromatic ring can also confer specific biological activities. nih.govwikipedia.org Therefore, a deeper investigation into the biological effects of this compound is warranted.

Future research should focus on screening this compound against a variety of biological targets. Given that related structures have shown promise as HIV protease inhibitors, it would be logical to investigate the potential of this compound in this area. nih.gov The bromophenoxy moiety is present in some compounds with anti-inflammatory or analgesic properties, suggesting another avenue for investigation. researchgate.net

Understanding the mechanism of action is crucial for the development of any therapeutic agent. Once a biological activity is identified, further studies would be necessary to elucidate the specific molecular pathways involved. This could involve identifying the protein target, studying the enzyme kinetics of inhibition, and investigating the downstream effects on cellular signaling pathways. The presence of the bromine atom may influence the compound's metabolic fate and potential for bioaccumulation, aspects that would require thorough investigation. mdpi.com

Exploration of Novel and Niche Applications in Scientific Disciplines

Beyond medicinal chemistry, the unique combination of a tetrahydropyran ring and a brominated aromatic group in this compound could lead to applications in other scientific fields.

Materials Science: Functionalized organic molecules are increasingly being explored for applications in materials science. rug.nlopenaccessjournals.com The polar ether linkage and the potential for intermolecular interactions involving the bromine atom could impart interesting properties to materials incorporating this compound. For example, it could be investigated as a component in liquid crystals, polymers with specific optical or electronic properties, or as a functional additive.

Chemical Synthesis: Tetrahydropyranyl ethers are widely used as protecting groups for alcohols in organic synthesis due to their stability under various conditions and ease of removal under acidic conditions. organic-chemistry.org While the 4-phenoxy substituent makes this specific compound less ideal as a simple protecting group, the core structure could be a versatile synthon for the preparation of more complex molecules. nih.gov The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a library of derivatives with diverse properties.

The table below summarizes the potential research areas and the rationale for each.

| Research Area | Rationale | Potential Impact |

| Medicinal Chemistry | The tetrahydropyran scaffold is present in many bioactive compounds. researchgate.netchemicalbook.com | Discovery of new therapeutic agents. technologynetworks.comyoutube.comyoutube.com |

| Materials Science | Potential for unique liquid crystalline or polymeric properties. | Development of new functional materials. openaccessjournals.com |

| Synthetic Chemistry | Versatile building block for more complex molecules. nih.gov | Enabling the synthesis of novel compounds. |

Q & A

Q. What role does this compound play as an intermediate in synthesizing enzyme inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。